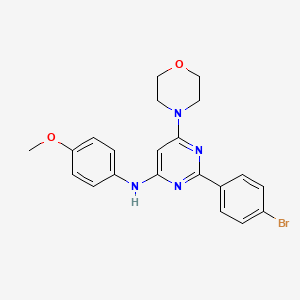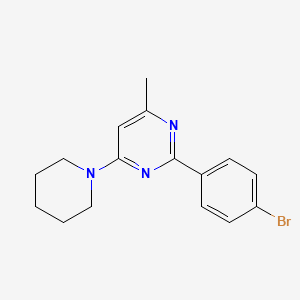
2-(4-bromophenyl)-4-methyl-6-(1-piperidinyl)pyrimidine
Overview
Description
“2-(4-Bromophenyl)-4-methyl-6-(1-piperidinyl)pyrimidine” is a chemical compound with the molecular formula C21H20BrN3 . It is part of the pyrimidine class of compounds, which are aromatic heterocyclic organic compounds similar to pyridine and benzene .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C21H20BrN3 . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4-methyl-6-(1-piperidinyl)pyrimidine involves the inhibition of various enzymes and receptors. For instance, this compound has been found to inhibit protein kinase C by binding to its catalytic domain and preventing its activation. Similarly, it has been shown to inhibit cyclin-dependent kinases by binding to their active sites and preventing cell cycle progression. Additionally, this compound has been found to exhibit potent agonistic activity towards adenosine receptors, leading to anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme or receptor being targeted. For instance, inhibition of protein kinase C by this compound has been shown to result in decreased cell proliferation, enhanced apoptosis, and reduced inflammation. Similarly, inhibition of cyclin-dependent kinases has been found to result in cell cycle arrest and reduced tumor growth. Finally, the agonistic activity of this compound towards adenosine receptors has been shown to result in anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromophenyl)-4-methyl-6-(1-piperidinyl)pyrimidine in lab experiments is its potent inhibitory activity against various enzymes and receptors. This makes it an attractive target for drug development and allows for the investigation of its potential therapeutic applications. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(4-bromophenyl)-4-methyl-6-(1-piperidinyl)pyrimidine. One potential direction is the investigation of its potential applications in the treatment of cancer, as this compound has been found to exhibit potent anticancer properties. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify additional enzymes and receptors that it may target. Finally, research could be conducted to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Scientific Research Applications
2-(4-bromophenyl)-4-methyl-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinase C, cyclin-dependent kinases, and adenosine receptors. Additionally, this compound has been shown to possess anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development.
properties
IUPAC Name |
2-(4-bromophenyl)-4-methyl-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c1-12-11-15(20-9-3-2-4-10-20)19-16(18-12)13-5-7-14(17)8-6-13/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDOZICZTRJZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



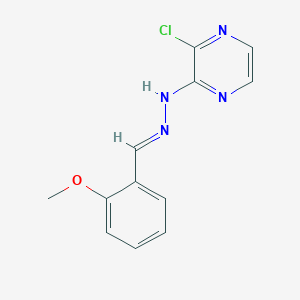
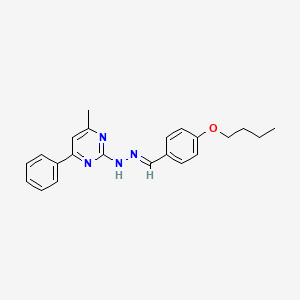
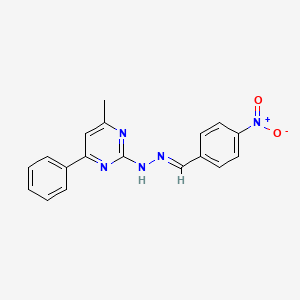

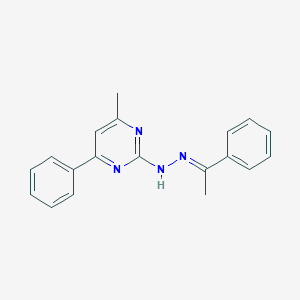
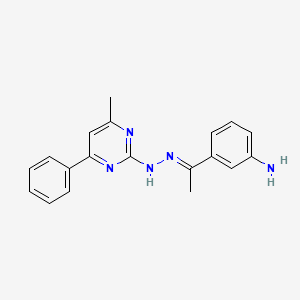

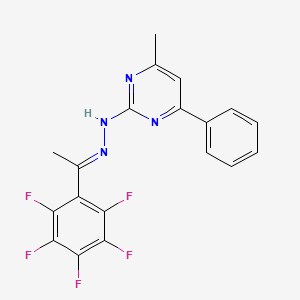
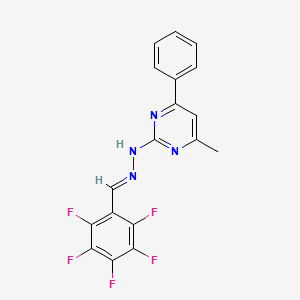

![ethyl 4-[(2,4-dimethylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B3843597.png)
![ethyl 4-[(2,5-dimethylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B3843609.png)
![2-{[2-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B3843620.png)
